2-碘萘-1-胺

描述

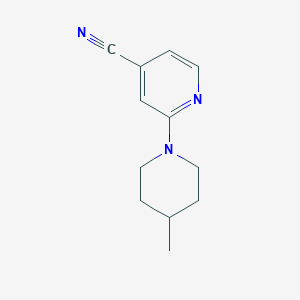

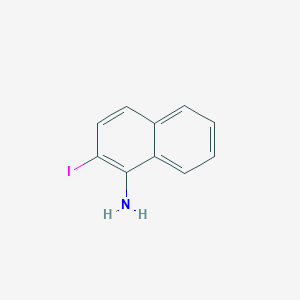

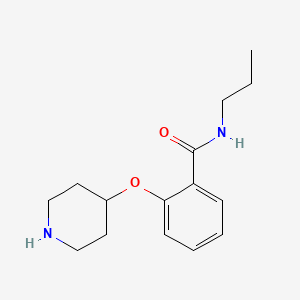

2-Iodonaphthalen-1-amine , also known by its chemical formula C₁₀H₇I , is an organic compound. It belongs to the class of iodonaphthalenes and is characterized by the substitution of an iodine atom at the 2-position of the naphthalene ring. This compound exhibits interesting properties due to the presence of the halogen substituent.

Synthesis Analysis

The synthesis of 2-Iodonaphthalen-1-amine involves several methods, including halogenation of naphthalene derivatives or amine substitution on 2-iodonaphthalene. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. These methods are well-documented in the literature, and further investigation may reveal novel approaches.

Molecular Structure Analysis

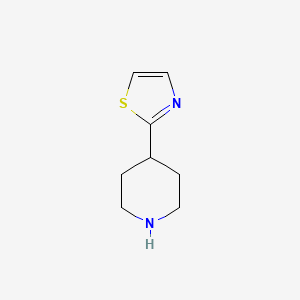

The molecular structure of 2-Iodonaphthalen-1-amine consists of a naphthalene core with an iodine atom attached at the 2-position . The amine group is also present at the same position. The IUPAC name for this compound is 2-iodo-1-aminonaphthalene . The arrangement of atoms and bonds can be visualized using molecular modeling software.

Chemical Reactions Analysis

- Halogenation Reactions : 2-Iodonaphthalen-1-amine can participate in halogenation reactions, such as substitution with other halogens (e.g., chlorine or bromine). These reactions modify the iodine substituent, leading to new derivatives.

- Amination Reactions : The amine group allows for further functionalization. Researchers have explored cross-coupling reactions with various electrophiles (e.g., aryl halides) to create diverse compounds.

- Reductive Processes : Reduction of the iodine atom can yield 2-aminonaphthalene , which serves as a precursor for other synthetic pathways.

Physical And Chemical Properties Analysis

- Melting Point : 2-Iodonaphthalen-1-amine melts in the range of 52-56°C .

- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.

- Appearance : Typically, it appears as crystalline chunks .

科研应用

取代萘的区域选择性合成

2-碘萘-1-胺用于取代萘的区域选择性合成。这种基于无金属协议的新颖的全新方法涉及o-炔基苯甲醛衍生物与炔烃或烯烃的逐步环加成。该方法允许创造出具有有趣取代模式的1-碘萘衍生物。与乙炔不同,与烯烃的反应会生成相关的萘酮衍生物。这些过程在室温下进行,以区域选择性的方式提供产品,突显了2-碘萘-1-胺在有机合成中的合成多样性 (Barluenga, Vázquez-Villa, Ballesteros, & González, 2003)。

催化机理研究

该化合物在催化机理研究中也具有重要意义,特别是在钯配合物催化的芳基卤化物胺化反应中。重新评估以往的研究已经使人们更好地理解催化过程,强调了2-碘萘-1-胺衍生物在阐明复杂催化机理中的作用。这项研究有助于推动催化胺化的进展,这是合成药物和精细化学品中的关键反应 (Shekhar et al., 2006)。

Safety And Hazards

It is classified as an irritant to the skin, eyes, and respiratory system. Proper handling and protective equipment are essential.

未来方向

- Functionalization : Explore novel synthetic routes for further functionalization of the naphthalene core.

- Biological Studies : Investigate potential biological activities, such as antimicrobial or anticancer properties.

- Materials Science : Assess its utility in materials science, including organic electronics or sensors.

性质

IUPAC Name |

2-iodonaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLFSWQWHXNNKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619930 | |

| Record name | 2-Iodonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodonaphthalen-1-amine | |

CAS RN |

676267-06-4 | |

| Record name | 2-Iodonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Lithium 2-[(morpholin-4-yl)methyl]benzoate](/img/structure/B1613038.png)

![6-amino-3-benzylbenzo[d]oxazol-2(3H)-one](/img/structure/B1613052.png)